3-Benzyloxy-4-methoxybenzaldehyde 3-Benzyloxy-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 6346-05-0
VCID: VC20746904
InChI: InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

3-Benzyloxy-4-methoxybenzaldehyde

CAS No.: 6346-05-0

Cat. No.: VC20746904

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxy-4-methoxybenzaldehyde - 6346-05-0

CAS No. 6346-05-0
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 4-methoxy-3-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Standard InChI Key VQVQZFHUXRSRBZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Canonical SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2

3-Benzyloxy-4-methoxybenzaldehyde, with the chemical formula C15H14O3C_{15}H_{14}O_{3}
and CAS number 6346-05-0, is an organic compound belonging to the class of benzaldehydes. It features a methoxy group (-OCH₃) and a benzyloxy group (-O-Ph) attached to a benzene ring, making it a notable compound in organic synthesis and medicinal chemistry.

Synthesis and Characterization

The synthesis of 3-Benzyloxy-4-methoxybenzaldehyde can be achieved through various methods, including the reaction of appropriate phenolic compounds with benzyl bromide or through the methylation of related compounds. A notable study describes the synthesis of chalcone derivatives using this compound as a precursor .

Example Reaction:

A typical reaction involves the condensation of 3-Benzyloxy-4-methoxybenzaldehyde with acetophenone derivatives in the presence of sodium hydroxide as a catalyst:

3 Benzyloxy 4 methoxybenzaldehyde+AcetophenoneNaOHChalcone Derivatives\text{3 Benzyloxy 4 methoxybenzaldehyde}+\text{Acetophenone}\xrightarrow{\text{NaOH}}\text{Chalcone Derivatives}

The resulting chalcone derivatives have shown promising biological activities, including antimicrobial properties .

Applications in Research

3-Benzyloxy-4-methoxybenzaldehyde has been utilized in various research applications, particularly in synthesizing new organic compounds with potential pharmacological properties:

  • Chalcone Derivatives: These derivatives are known for their nonlinear optical (NLO) properties and have been studied for their crystallization abilities and pharmacological effects .

  • Synthesis of Complex Molecules: The compound serves as a key intermediate in synthesizing complex natural products and pharmaceuticals, such as (+)-9-benzyloxy-α-dihydrotetrabenazine .

Safety and Handling

Due to its irritant nature, proper safety measures should be taken when handling 3-Benzyloxy-4-methoxybenzaldehyde:

  • Personal Protective Equipment: Users should wear gloves, goggles, and lab coats to prevent skin and eye contact.

  • Storage Conditions: The compound should be stored in an inert atmosphere to minimize exposure to air and moisture .

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